1h-Thieno[2,3-d]imidazole
Overview
Description
“1h-Thieno[2,3-d]imidazole” is a type of imidazole derivative . Imidazoles are important heterocyclic structural motifs in functional molecules and are utilized in a diverse range of applications .
Synthesis Analysis
Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The reaction conditions were mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of “1h-Thieno[2,3-d]imidazole” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
The IR spectrum of (10) showed absorption broadband at ν 3325–3280 cm −1 conforming to two (2NH) groups and four peaks at ν 1691, 1686, 1681 and 1675 cm −1 for four carbonyl groups .Scientific Research Applications
Structural Analysis and Bromination :5-Bromo-1H-thieno[2,3-d]imidazole demonstrates that bromination occurs at position 5 of the bicyclic system, revealing its planar molecular structure. This structural insight is crucial in crystallography and chemistry (Wang et al., 2010).
Synthetic Methodology :New methods for synthesizing thieno[2,3-d]imidazoles, especially the 5-alkyl-substituted types, are developed using copper-catalyzed cyclization. This approach is pivotal in synthetic chemistry for producing diverse thieno[2,3-d]imidazole derivatives (Liubchak et al., 2014).
Vinyl Group as a Protecting Group :The use of vinyl groups for protecting azole N-atoms in the synthesis of polyfunctionalized imidazoles and thieno[2,3-d] ⇌ [3,2-d]imidazole showcases advancements in synthetic strategies and protective group chemistry (Hartley & Iddon, 1997).
Synthesis of Heterocycles through Thermolysis :Thermolysis of 1-(thiophene-2-yl)-1H-tetrazoles leading to the synthesis of thieno[2,3-d]imidazoles and pyrimidines demonstrates innovative pathways in the synthesis of complex heterocycles (Soares et al., 2015).
Photophysical Properties in MOFs :Thieno[2,3-d]imidazole derivatives are used to study the luminescence and magnetism in metal-organic frameworks (MOFs), contributing to materials science and photonics (Wang et al., 2021).
Photovoltaic Properties in Conjugated Polymers :2-alkyl-thieno[3,4-b]imidazole used in donor–acceptor conjugated copolymers for solar cells highlights the role of thieno[2,3-d]imidazole derivatives in renewable energy and polymer science (Gao et al., 2012).
Colorimetric and Fluorescence Detection :Thieno-imidazole based probes are developed for colorimetric detection of Hg2+ and fluorescence turn-on response of Zn2+, indicating their importance in analytical chemistry and environmental monitoring (Satapathy et al., 2012).
Synthesis of Bioactive Heterocycles :Novel bis-heterocyclic compounds containing sulfur atoms based on thieno[2,3-d]imidazole demonstrate their potential in pharmaceuticals and medicinal chemistry (Mabkhot et al., 2013).
Radioprotective and Antitumor Activities :Thieno[2,3-d]pyrimidine derivatives, including amino acids and imidazoles, show promising radioprotective and antitumor activities, adding to the field of oncology and radioprotection (Alqasoumi et al., 2009).
PARP-1 Inhibitor Development :Design and synthesis of novel PARP-1 inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold showcase the compound's role in cancer therapy and drug design (Wang et al., 2016).
Gastric H+/K(+)-ATPase Inhibition :2-[(2-Pyridylmethyl)sulfinyl]thienoimidazoles as potent gastric H+/K(+)-ATPase inhibitors highlight the compound's significance in gastroenterology and pharmacology (Weidmann et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1H-thieno[2,3-d]imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-2-8-5-4(1)6-3-7-5/h1-3H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZAVVUIFWZMQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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